4-bromo-N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted pyrazoles, oxides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile
Uniqueness
4-{[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its dual pyrazole ring structure and the presence of both bromine and carbonyl functional groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H15BrN6O2 |
---|---|
Molecular Weight |
355.19 g/mol |
IUPAC Name |
4-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15BrN6O2/c1-3-18-9(7(13)5-15-18)12(21)17-8-6-16-19(4-2)10(8)11(14)20/h5-6H,3-4H2,1-2H3,(H2,14,20)(H,17,21) |
InChI Key |
VEHHOZXXEPJQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=C(C=NN2CC)Br)C(=O)N |
Origin of Product |
United States |
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